3-Methyl-3-m-tolylbutanoic acid
Overview
Description
3-Methyl-3-m-tolylbutanoic acid is an organic compound with the molecular formula C11H14O2 It is a carboxylic acid derivative characterized by a methyl group and a tolyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-3-m-tolylbutanoic acid can be synthesized through several methods. One common approach involves the alkylation of toluene with 3-methylbutanoic acid under Friedel-Crafts conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another method involves the Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with a suitable ester or acid chloride derivative of 3-methylbutanoic acid. This reaction is typically performed in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
In industrial settings, this compound can be produced via hydroformylation of isobutylene followed by oxidation. The hydroformylation step involves the reaction of isobutylene with synthesis gas (a mixture of hydrogen and carbon monoxide) in the presence of a rhodium or cobalt catalyst to form isovaleraldehyde. The isovaleraldehyde is then oxidized to yield this compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-m-tolylbutanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form acid chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Thionyl chloride (SOCl2) is often used to convert carboxylic acids to acid chlorides, which can then undergo further reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acid chlorides, esters, and amides.
Scientific Research Applications
3-Methyl-3-m-tolylbutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Methyl-3-m-tolylbutanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic acid: A structurally similar compound with a simpler structure lacking the tolyl group.
3-Methyl-3-phenylbutanoic acid: Similar in structure but with a phenyl group instead of a tolyl group.
3-Methyl-3-(4-methylphenyl)butanoic acid: Similar but with a different substitution pattern on the aromatic ring.
Uniqueness
3-Methyl-3-m-tolylbutanoic acid is unique due to the presence of both a methyl group and a tolyl group on the butanoic acid backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
3-methyl-3-(3-methylphenyl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-5-4-6-10(7-9)12(2,3)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPMUKIBMKPKPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288919 | |
Record name | β,β,3-Trimethylbenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19355-31-8 | |
Record name | β,β,3-Trimethylbenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19355-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β,β,3-Trimethylbenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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